Product packaging for ethyl N-(2-chlorophenyl)carbamodithioate(Cat. No.:CAS No. 13037-25-7)

ethyl N-(2-chlorophenyl)carbamodithioate

Cat. No.: B076684
CAS No.: 13037-25-7
M. Wt: 231.8 g/mol
InChI Key: NCIRTHMEMNYDRA-UHFFFAOYSA-N
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Description

Ethyl N-(2-chlorophenyl)carbamodithioate is a carbamodithioate derivative of significant interest in chemical and pharmaceutical research. This organosulfur compound features a carbamodithioate ester functional group (-NH-C(=S)-S-) coupled with a 2-chlorophenyl substituent, a structural motif present in various bioactive molecules. While specific biological data for this exact compound requires further investigation, structurally related carbamodithioate and carbamate derivatives have demonstrated considerable potential across multiple research domains . Research Applications: • Agrochemical Research: Carbamodithioate and carbamate derivatives are extensively explored for their fungicidal and pesticidal properties. Structural analogs have shown utility in protecting crops from fungal pathogens . • Pharmaceutical Research: Related compounds with chlorophenyl and carbamodithioate groups serve as key intermediates or scaffolds in medicinal chemistry, particularly in developing enzyme inhibitors . • Chemical Synthesis: This compound is a valuable synthetic intermediate for preparing more complex molecules, including heterocycles and coordination compounds with metals. Molecular Characteristics: • Chemical Formula: C~9~H~10~ClNS~2~ (estimated based on structural analogs) • Structural Features: Combines a carbamodithioate group (HN-C(=S)-S-) with a 2-chlorophenyl ring and an ethyl ester, offering multiple sites for chemical modification and interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNS2 B076684 ethyl N-(2-chlorophenyl)carbamodithioate CAS No. 13037-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13037-25-7

Molecular Formula

C9H10ClNS2

Molecular Weight

231.8 g/mol

IUPAC Name

ethyl N-(2-chlorophenyl)carbamodithioate

InChI

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

NCIRTHMEMNYDRA-UHFFFAOYSA-N

SMILES

CCSC(=S)NC1=CC=CC=C1Cl

Isomeric SMILES

CCSC(=NC1=CC=CC=C1Cl)S

Canonical SMILES

CCSC(=S)NC1=CC=CC=C1Cl

Other CAS No.

13037-25-7

Synonyms

o-Chlorophenyldithiocarbamic acid ethyl ester

Origin of Product

United States

Molecular Structure and Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystalline solid. For dithiocarbamate (B8719985) derivatives, this method reveals critical information about bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for ethyl N-(2-chlorophenyl)carbamodithioate is not widely published, analysis of closely related N-aryl dithiocarbamate structures provides significant insights.

Typically, the dithiocarbamate moiety (-NCSS) is observed to be planar or nearly planar. This planarity arises from the delocalization of the nitrogen atom's lone pair of electrons across the C-N and C-S bonds, giving the C-N bond a partial double bond character. This is a key structural feature of dithiocarbamates. The ethyl group and the 2-chlorophenyl ring would be positioned relative to this plane. Intermolecular forces, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions from the aromatic rings, are expected to play a significant role in the crystal packing.

Expected Crystallographic Parameters (based on analogous compounds):

Crystal System: Monoclinic or Orthorhombic

Space Group: P2₁/c or Pbca are common for such organic molecules.

Key Structural Features:

Planar N-CS₂ group.

Partial double bond character in the C-N bond.

Intermolecular hydrogen bonding and van der Waals forces influencing the supramolecular assembly.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific functional groups present, making them invaluable for structural confirmation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides a unique fingerprint based on its functional groups. For dithiocarbamates, several characteristic bands are of diagnostic importance. The "thioureide" band, which arises from the C-N stretching vibration, is particularly significant as its position indicates the bond order. ajrconline.orgsysrevpharm.org A frequency between that of a single bond (1250–1350 cm⁻¹) and a double bond (1640–1690 cm⁻¹) confirms the partial double bond character. ajrconline.org The C-S stretching vibrations are also key indicators. A single strong band around 1000 cm⁻¹ typically suggests a bidentate coordination of the dithiocarbamate ligand in metal complexes, while two separate bands imply a monodentate linkage. ajrconline.orgbiotech-asia.org

Interactive Table: Expected FT-IR Data for this compound
Wavenumber (cm⁻¹)AssignmentType of Vibration
~3300N-HStretching
~3100-3000Aromatic C-HStretching
~2970-2850Aliphatic C-HStretching
~1590Aromatic C=CStretching
~1480-1500C-N (Thioureide)Stretching
~1000C-SStretching
~750C-ClStretching

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Dithiocarbamate compounds are known to be excellent Raman scatterers. nih.gov Spectroscopic studies on related dithiocarbamate pesticides like thiram (B1682883) and ziram (B1684391) show strong characteristic peaks, with a particularly intense band observed around 1384 cm⁻¹. rsc.orgnih.gov This band is often associated with the symmetric stretching of the N-CS₂ group and is a prominent feature in the Raman spectra of such compounds. Other important bands include those for C-S stretching and skeletal vibrations of the aromatic ring.

Interactive Table: Expected FT-Raman Data for this compound
Wavenumber (cm⁻¹)AssignmentType of Vibration
~3060Aromatic C-HStretching
~2930Aliphatic C-HStretching
~1580Aromatic RingSkeletal Vibration
~1385N-CS₂Symmetric Stretching
~940C-SStretching
~650C-SStretching

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the 2-chlorophenyl group. The ethyl group protons will appear as a downfield quartet for the methylene (B1212753) (-CH₂-) group (due to coupling with the adjacent methyl protons) and an upfield triplet for the methyl (-CH₃) group (due to coupling with the methylene protons). The aromatic protons of the 2-chlorophenyl ring will resonate in the downfield region, typically as a complex series of multiplets due to spin-spin coupling between adjacent protons on the ring. The N-H proton is expected to appear as a broad singlet, though its signal can be broad and may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is present.

Interactive Table: Expected ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityAssignment
~9.5Broad SingletN-H
~7.2-7.6MultipletAromatic H
~3.3Quartet-S-CH₂-CH₃
~1.3Triplet-S-CH₂-CH₃

The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom. For this compound, signals are anticipated for the two carbons of the ethyl group, the six carbons of the aromatic ring, and the single carbon of the thiocarbonyl group (C=S). The most deshielded signal in the spectrum is characteristically that of the C=S carbon, which typically appears above 200 ppm. orientjchem.org The aromatic carbons resonate in the 120-140 ppm range, while the aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Interactive Table: Expected ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~203N-C=S
~138Aromatic C (C-N)
~132Aromatic C (C-Cl)
~127-130Aromatic C-H
~32-S-CH₂-
~13-CH₃

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of a compound and offering insights into its structure through fragmentation patterns. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), which is energetically unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion is predictable based on the structure's inherent chemical bonds and functional groups. Common fragmentation pathways for such a molecule would include:

Alpha-cleavage: This process often occurs adjacent to heteroatoms. libretexts.orgyoutube.com For this compound, cleavage of the C-C bond next to the sulfur atoms or the C-N bond is a likely event.

Loss of Small Radicals or Neutral Molecules: The structure can lose stable fragments such as an ethyl radical (•CH₂CH₃) or a neutral carbon disulfide (CS₂) molecule.

The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. For instance, the detection of a fragment corresponding to the 2-chlorophenyl group provides direct evidence of this part of the structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[C₉H₁₀ClNS₂]⁺ Molecular Ion ~231.0
[C₇H₅ClNS₂]⁺ Loss of ethyl group (-C₂H₅) ~202.0
[C₈H₉ClN]⁺ Loss of CS₂ ~154.0
[C₆H₄Cl]⁺ 2-chlorophenyl cation ~111.0

Note: The m/z values are approximate and depend on the specific isotopes present.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur) within a chemical compound. thermofisher.com This method provides experimental verification of the compound's empirical formula and is a crucial checkpoint for assessing its purity. mdpi.com For a synthesized sample of this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur must align closely with the theoretically calculated values derived from its molecular formula, C₉H₁₀ClNS₂. rsc.org

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. thermofisher.com

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.01 108.09 46.64%
Hydrogen H 1.008 10.08 4.35%
Chlorine Cl 35.45 35.45 15.30%
Nitrogen N 14.01 14.01 6.04%
Sulfur S 32.07 64.14 27.67%

| Total | | | 231.77 | 100.00% |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light at specific wavelengths corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. The key structural features of this compound that are expected to absorb in the UV-Vis region are the 2-chlorophenyl ring and the carbamodithioate group (-NH-C(=S)S-).

Table 3: Expected UV-Visible Absorption Characteristics for this compound

Chromophore Electronic Transition Expected Wavelength Range (λmax)
2-Chlorophenyl Ring π → π* 200-280 nm
Carbamodithioate (C=S) n → π* 300-400 nm

Note: The exact λmax values and molar absorptivities must be determined experimentally.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.nih.govDFT is a popular method for calculating the properties of molecules due to its balance of accuracy and computational cost.nih.gov

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of the bonding within a molecule.uni-muenchen.dewisc.eduIt examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy. This analysis offers insights into charge transfer, hyperconjugation, and intramolecular interactions that contribute to the stability of the molecule.dergipark.org.trusc.edu

Research on "ethyl N-(2-chlorophenyl)carbamodithioate" Inconclusive

Efforts to compile a detailed analysis of the chemical compound "this compound" have been halted due to a lack of available scientific literature on its specific computational and theoretical investigations.

The proposed article was structured to focus on two key areas of computational chemistry:

Molecular Docking Studies of Ligand-Receptor Interactions: This section aimed to explore the binding affinity and interaction patterns of this compound with various biological receptors, a crucial step in understanding its potential pharmacological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions: This subsection was planned to provide a quantitative and qualitative analysis of the intermolecular contacts within the crystal structure of the compound, offering insights into its stability and packing patterns.

Despite a thorough search of scientific databases and academic journals, no dedicated studies concerning these specific analytical methods for this compound could be located. While research exists for structurally related compounds such as other dithiocarbamates or molecules containing a chlorophenyl group, the strict focus on "this compound" as per the instructions could not be fulfilled.

Consequently, without the foundational data from primary research, it is not possible to generate a scientifically accurate and informative article on the computational and theoretical investigations of this specific compound. Further research and publication in this area would be required to provide the necessary information.

Reactivity and Reaction Mechanisms of N Arylcarbamodithioates

Nucleophilic Reactivity of Dithiocarbamate (B8719985) Moiety

The dithiocarbamate group (-NCSS⁻) is a powerful sulfur-based nucleophile. The negative charge is delocalized across the sulfur atoms, enhancing its ability to attack electrophilic centers. This inherent nucleophilicity is the basis for many of its characteristic reactions.

The dithiocarbamate anion, generated in situ from an amine and carbon disulfide, can readily participate in the nucleophilic ring-opening of epoxides. researchgate.net This reaction proceeds via an SN2 mechanism, where the dithiocarbamate attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxyalkyl dithiocarbamate. researchgate.netakjournals.com

For unsymmetrical epoxides, the reaction exhibits a high degree of regioselectivity. The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide ring. akjournals.com This preference is a classic hallmark of the SN2 mechanism under neutral or basic conditions, where steric factors govern the approach of the nucleophile. For instance, in the reaction with terminal epoxides, the dithiocarbamate will preferentially attack the terminal carbon (C-α), yielding the primary alcohol derivative as the major product. akjournals.com However, in specific cases, such as with styrene (B11656) oxide, this selectivity may be diminished, resulting in the formation of a mixture of both possible regioisomers. akjournals.com

This catalyst-free approach is an efficient method for synthesizing 2-hydroxyalkyl dithiocarbamates in a single pot from an amine, carbon disulfide, and an epoxide. akjournals.com

Table 1: Regioselectivity in the Ring-Opening of Propylene Oxide with Various Dithiocarbamates This table is representative of the general reaction discussed and not specific to ethyl N-(2-chlorophenyl)carbamodithioate, for which specific data was not available in the cited sources.

EntryAmineProduct Ratio (Primary Alcohol : Secondary Alcohol)Yield (%)
1Pyrrolidine>95 : <592
2Piperidine>95 : <594
3Aniline>95 : <585
44-Chloroaniline>95 : <582

Data adapted from a study on regioselective ring-opening reactions. akjournals.com

Cyclization and Heterocycle Formation Reactions

The dithiocarbamate functionality is a versatile building block in heterocyclic synthesis. Its ability to react with various electrophiles allows for the construction of diverse ring systems containing nitrogen and sulfur.

N-arylcarbamodithioates can undergo cyclization reactions with suitable bis-electrophiles to form heterocyclic structures. A notable example is the reaction of triethylammonium (B8662869) N-arylcarbamodithioates with 2,3-dichloro-1,4-naphthoquinone. This reaction proceeds in a polar aprotic solvent like DMF to yield 2-(N-arylimino)naphtho[2,3-d] researchgate.netakjournals.comdithiole-4,9-diones in good yields. rsc.org

The mechanism involves the nucleophilic attack of both sulfur atoms of the dithiocarbamate onto the chlorinated carbon atoms of the naphthoquinone. This results in the displacement of the two chlorine atoms and the formation of the five-membered 1,3-dithiole ring fused to the naphthoquinone framework. rsc.orgresearchgate.net Spectroscopic analysis confirms the formation of the naphtho-1,3-dithiole structure rather than an alternative naphthothiazole product. rsc.org

Table 2: Synthesis of 2-(N-arylimino)naphtho[2,3-d] researchgate.netakjournals.comdithiole-4,9-diones

EntryAryl Group (Ar)ProductYield (%)
1Phenyl2-(N-phenylimino)naphtho[2,3-d] researchgate.netakjournals.comdithiole-4,9-dione85
24-Methylphenyl2-(N-(4-methylphenyl)imino)naphtho[2,3-d] researchgate.netakjournals.comdithiole-4,9-dione88
34-Methoxyphenyl2-(N-(4-methoxyphenyl)imino)naphtho[2,3-d] researchgate.netakjournals.comdithiole-4,9-dione90
44-Chlorophenyl2-(N-(4-chlorophenyl)imino)naphtho[2,3-d] researchgate.netakjournals.comdithiole-4,9-dione84

Data adapted from a study on the formation of naphtho-1,3-dithioles. rsc.org

Kinetic Studies of Synthesis and Decomposition

The formation and decomposition of dithiocarbamates are reversible processes that are highly dependent on pH. cdnsciencepub.com Kinetic studies provide insight into the mechanisms and stability of these compounds under various conditions.

The synthesis of dithiocarbamates involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of carbon disulfide. rsc.org This reaction does not require prior deprotonation of the amine; rather, it proceeds directly to form a zwitterionic intermediate, which is then deprotonated to yield the dithiocarbamate salt. rsc.org

Kinetic analyses of the acid-induced decomposition of various dithiocarbamates have been performed by monitoring the reaction progress at different pH values. The observed first-order rate constants often show a dependence on the hydrogen ion concentration, consistent with a mechanism involving a pre-equilibrium protonation step. cdnsciencepub.comacs.org

Table 3: Rate Constants for the Acid-Induced Decomposition of Sodium Methyldithiocarbamate at 25°C

pHk_obs (s⁻¹)
3.00.0115
3.50.0036
4.00.0012

Data adapted from a kinetic study on dithiocarbamate decomposition. cdnsciencepub.com

The thermal decomposition of dithiocarbamates, particularly metal complexes, has also been investigated. These studies, often employing thermogravimetric analysis (TGA), show that decomposition can proceed via first or second-order kinetics, depending on the compound and conditions, typically leading to metal sulfides. researchgate.netakjournals.comresearchgate.net While these studies are on metal complexes, they provide insight into the general thermal lability of the dithiocarbamate ligand itself.

Coordination Chemistry and Metal Complexes of N Arylcarbamodithioates

Synthesis and Characterization of Metal-N-Arylcarbamodithioate Complexes

The synthesis of metal-N-arylcarbamodithioate complexes is typically achieved through a straightforward one-pot reaction. This method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a metal salt. xisdxjxsu.asia For N-arylcarbamodithioates, an arylamine, such as 2-chloroaniline, is used as the precursor. The reaction is generally carried out in a basic medium to facilitate the formation of the dithiocarbamate (B8719985) salt, which then readily complexes with the metal ion. xisdxjxsu.asia

A general synthetic scheme can be represented as follows: Ar-NH₂ + CS₂ + MOH → Ar-NH-CSSM + H₂O n(Ar-NH-CSSM) + M'Xn → [M'(S₂CNH-Ar)n] + nMX

Where:

Ar represents the aryl group (e.g., 2-chlorophenyl)

M is an alkali metal (e.g., K, Na)

M' is a transition metal

X is a halide or another leaving group

The resulting metal complexes are often colored, crystalline solids and are generally stable in air. xisdxjxsu.asia Their solubility depends on the nature of the aryl substituent and the metal ion, but they often show good solubility in organic solvents. xisdxjxsu.asia

Characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination mode of the dithiocarbamate ligand. The C-N stretching frequency (ν(C-N)) and the C-S stretching frequency (ν(C-S)) provide insights into the electronic structure and bonding within the complex. A single strong ν(C-S) band is indicative of a bidentate coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic ligand framework within the complex. xisdxjxsu.asia

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center. xisdxjxsu.asia

TechniqueInformation Obtained
IR SpectroscopyCoordination mode of the ligand, bond strengths
NMR SpectroscopyStructure of the organic ligand
UV-Vis SpectroscopyElectronic transitions, coordination geometry
X-ray CrystallographyPrecise molecular structure

Coordination Modes and Structural Diversity of Dithiocarbamate Ligands

Dithiocarbamate ligands, including N-arylcarbamodithioates, are highly versatile and can adopt several coordination modes, leading to a wide structural diversity in their metal complexes. The most common coordination modes are:

Monodentate: The ligand binds to the metal center through only one of the sulfur atoms.

Bidentate (Chelating): The ligand coordinates to a single metal center through both sulfur atoms, forming a stable four-membered chelate ring. This is the most common coordination mode.

Bridging: The dithiocarbamate ligand can bridge two or more metal centers. This can occur in a bidentate bridging fashion, where each sulfur atom coordinates to a different metal ion, or in a more complex manner involving both chelating and bridging interactions.

This flexibility in coordination allows for the formation of various structural motifs, including:

Mononuclear complexes: A single metal ion is coordinated by one or more dithiocarbamate ligands. The geometry around the metal center can be, for example, square planar, tetrahedral, or octahedral, depending on the metal and the number of ligands.

Dinuclear and Polynuclear complexes: The bridging capability of the dithiocarbamate ligand can lead to the formation of complexes containing two or more metal centers. These can have intricate structures and exhibit interesting magnetic and electronic properties due to metal-metal interactions.

Coordination ModeDescriptionCommon Structural Motif
MonodentateBinds through one sulfur atomCan be found in various structures
Bidentate (Chelating)Binds through both sulfur atoms to one metalMononuclear complexes
BridgingBinds to two or more metal atomsDinuclear and polynuclear complexes

Electronic Properties and Reactivity of Metal Complexes

The electronic properties of metal-N-arylcarbamodithioate complexes are of significant interest as they dictate the reactivity and potential applications of these compounds. The electronic environment around the metal center can be fine-tuned by varying the substituents on the aryl ring of the ligand. For instance, electron-withdrawing groups, such as the chloro group in the 2-position of the phenyl ring, can influence the electron density on the sulfur donor atoms and, consequently, the electronic properties of the metal complex. researchgate.net

The dithiocarbamate ligand can stabilize a wide range of oxidation states of the coordinated metal ion. This is attributed to the delocalization of electron density within the S₂CN moiety. xisdxjxsu.asia The electronic structure of these complexes is often studied using computational methods, such as Density Functional Theory (DFT), which can provide insights into the nature of the metal-ligand bonding and the distribution of electron density. nih.gov

The reactivity of these complexes is diverse. They can undergo ligand substitution reactions, where the dithiocarbamate ligand is replaced by another ligand. The metal center can also be a site for redox reactions. The sulfur atoms of the dithiocarbamate ligand can also be involved in reactions, for example, through oxidative addition. The reactivity of chromium-dinitrogen complexes, for instance, has been shown to occur at the metal center rather than the coordinated dinitrogen, leading to oxidative addition reactions with various organic molecules. nih.gov

Catalytic Applications of Metal-Carbamodithioate Complexes

The unique electronic and structural features of metal-dithiocarbamate complexes make them promising candidates for catalysis. They have been explored as catalysts in a variety of organic transformations.

One area of application is in polymerization reactions. For example, iron(II) complexes with N,P-ligands have been shown to be efficient initiators for the ring-opening polymerization of ε-caprolactone. nih.gov While this example does not use a dithiocarbamate ligand, it highlights the potential of metal complexes with specific ligand environments in catalysis.

Another potential application is in sulfur transfer reactions. Molybdenum complexes with dithioformate ligands have been investigated for their catalytic activity in sulfur atom transfer from thiiranes. mdpi.com Given the sulfur-rich nature of dithiocarbamate ligands, their metal complexes could also be active in similar catalytic processes.

Furthermore, metal-organic frameworks (MOFs) incorporating metal nodes and organic linkers have shown catalytic activity. A zinc-based MOF has been used as a catalyst for the cycloaddition of CO₂ to epoxides. mdpi.com This suggests that coordination polymers based on N-arylcarbamodithioate ligands could potentially be designed to have catalytic properties. The development of nanoparticle-based catalysts, such as cobalt and cobalt ferrite (B1171679) nanoparticles, for C-N and C-O bond formation reactions, also opens up avenues for the application of dithiocarbamate-stabilized metal nanoparticles in catalysis. rsc.org

Catalytic ReactionMetal Complex Type
Ring-Opening PolymerizationIron(II) complexes
Sulfur Atom TransferMolybdenum complexes
CO₂ CycloadditionZinc Metal-Organic Frameworks
C-N and C-O Bond FormationCobalt and Cobalt Ferrite Nanoparticles

An article on the biological activities and mechanistic insights of ethyl N-(2-chlorophenyl)carbamodithioate cannot be generated. Extensive searches for scientific literature and data pertaining to this specific chemical compound did not yield any research findings related to its activity as an inhibitor of Carbonic Anhydrase, Acetylcholinesterase (AChE), PIM1 Kinase, or Cyclooxygenase-2 (COX-2). Furthermore, no information was found regarding its antimicrobial properties or specific enzyme-ligand interactions.

The generation of a thorough, informative, and scientifically accurate article as per the requested outline is not possible without published research data on this compound. Creating content on this topic would require speculation or the fabrication of data, which would not meet the required standards of scientific accuracy.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to fulfill the detailed article outline as requested.

Research focusing specifically on the antibacterial, antifungal, metal-dependent antimicrobial effects, antioxidant activity, and DNA interaction of this compound is not present in the public domain.

While the broader class of dithiocarbamates, to which this compound belongs, is known for a variety of biological activities, the user's strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of an article based on related compounds. Detailed, compound-specific research findings and data tables for the requested biological activities could not be located.

Q & A

Q. What interdisciplinary approaches enhance the development of this compound-based materials (e.g., catalysts or polymers)?

  • Answer: Collaboration with chemical engineering (e.g., membrane separation for purification ) and materials science (e.g., DFT-guided polymer design ) is essential. Cross-disciplinary teams leverage techniques like SEM-EDS for material characterization and rheology for polymer performance testing .

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